molecular formula C10H12INOSi B1393416 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1186310-73-5

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No. B1393416
M. Wt: 317.2 g/mol
InChI Key: ZEQJOLQKHFUOLN-UHFFFAOYSA-N
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Description

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine is a chemical compound with the empirical formula C10H12INOSi . It has a molecular weight of 317.20 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the molecule is CSi(C)c1cc2ncc(I)cc2o1 . This provides a text-based representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine is a solid . It has a molecular weight of 317.20 . The compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors .

Scientific Research Applications

Synthesis and Functionalization

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine and its derivatives are key in the synthesis of various complex organic compounds. They are utilized in approaches to functionalized furopyridines, which are important in medicinal chemistry and materials science. For instance, Arcadi et al. (2002) developed methods for treating halopyridinols with aryl/heteroaryl halides or vinyl triflates to create 2-substituted furo[3,2-b]pyridines through a coupling/cyclization process using palladium-catalyzed reactions (Arcadi et al., 2002).

Creation of Novel Compounds

These compounds are also pivotal in the creation of new chemical entities with potential applications in various fields. For example, Jury et al. (2009) demonstrated that furo[3,2-b]pyrroles and furo[3,2-b]pyridines can be prepared from the cycloisomerization reactions of specific compounds using various catalysis methods, leading to the formation of new structures with potential applications in organic synthesis (Jury et al., 2009).

Application in Medicinal Chemistry

In medicinal chemistry, derivatives of 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine are explored for their pharmacological properties. For instance, research by Němec et al. (2021) focused on the synthesis of kinase inhibitors using furo[3,2-b]pyridine core, demonstrating its importance in the development of new therapeutic agents (Němec et al., 2021).

Material Science and Engineering

Its application extends to material science and engineering, where its derivatives are used in the creation of new materials with unique properties. For example, research by Shiotani and Taniguchi (1997) on the synthesis of cyano derivatives of furopyridine N-oxides contributes to the development of materials with specific chemical and physical properties (Shiotani & Taniguchi, 1997).

properties

IUPAC Name

(6-iodofuro[3,2-b]pyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INOSi/c1-14(2,3)10-5-8-9(13-10)4-7(11)6-12-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQJOLQKHFUOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674098
Record name 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine

CAS RN

1186310-73-5
Record name 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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